molecular formula C17H16N4O B14879909 1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14879909
M. Wt: 292.33 g/mol
InChI Key: MXNUCMPJAOMDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step may involve the use of phenylhydrazine.

    Attachment of the pyridin-4-ylmethyl group: This step may involve a nucleophilic substitution reaction using pyridine derivatives.

    Formation of the carboxamide group: This can be achieved through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the pyridin-4-ylmethyl group.

    3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group.

    1-methyl-3-phenyl-1H-pyrazole-4-carboxamide: Different position of the carboxamide group.

Uniqueness

1-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the pyridin-4-ylmethyl and carboxamide groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O/c1-21-16(11-15(20-21)14-5-3-2-4-6-14)17(22)19-12-13-7-9-18-10-8-13/h2-11H,12H2,1H3,(H,19,22)

InChI Key

MXNUCMPJAOMDAK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.